2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound with the molecular formula C₁₆H₂₆Cl₂N₂ It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the piperidine moiety: The piperidine ring can be introduced via reductive amination, where a ketone or aldehyde reacts with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Final product formation: The resulting intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used to study the interactions of tetrahydroisoquinoline derivatives with biological systems.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: The parent compound, which lacks the piperidine moiety.
Piperidine: A simpler structure that forms part of the compound.
N-methyl-2-phenylethylamine: Another derivative of tetrahydroisoquinoline with different substituents.
Uniqueness
2-[2-(2-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the presence of both the piperidine and tetrahydroisoquinoline rings. This dual structure allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-piperidin-2-ylethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-6-15-13-18(11-8-14(15)5-1)12-9-16-7-3-4-10-17-16;;/h1-2,5-6,16-17H,3-4,7-13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCZRUWCNREJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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